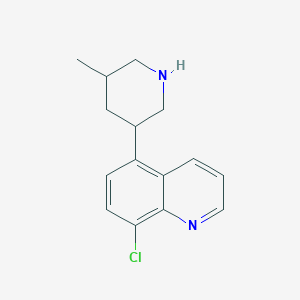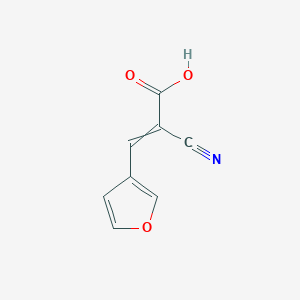![molecular formula C12H13N3O4S B11714474 2-[(2E)-2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate](/img/structure/B11714474.png)
2-[(2E)-2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate is a complex organic compound that features a furan ring, a thiazolidinone ring, and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate typically involves multiple steps:
Formation of the Furan-2-ylmethylidene Hydrazine Intermediate: This step involves the condensation of furan-2-carbaldehyde with hydrazine hydrate under reflux conditions.
Cyclization to Form Thiazolidinone: The intermediate is then reacted with thioglycolic acid in the presence of a catalyst to form the thiazolidinone ring.
Acetylation: Finally, the thiazolidinone derivative is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the acetate group.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent.
Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt cellular metabolism. The furan and thiazolidinone rings could interact with various molecular targets, such as enzymes or receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-1,3-benzoxazole
- 4-phenyl-1,3-thiazol-2-amine
- 1-benzylimidazolidine-2,4-dione
Uniqueness
What sets 2-[(2E)-2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate apart is its combination of a furan ring, a thiazolidinone ring, and an acetate group
Propiedades
Fórmula molecular |
C12H13N3O4S |
|---|---|
Peso molecular |
295.32 g/mol |
Nombre IUPAC |
2-[(2Z)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate |
InChI |
InChI=1S/C12H13N3O4S/c1-8(16)18-6-4-10-11(17)14-12(20-10)15-13-7-9-3-2-5-19-9/h2-3,5,7,10H,4,6H2,1H3,(H,14,15,17)/b13-7+ |
Clave InChI |
MQTYYAXHNRKJDD-NTUHNPAUSA-N |
SMILES isomérico |
CC(=O)OCCC1C(=O)N/C(=N/N=C/C2=CC=CO2)/S1 |
SMILES canónico |
CC(=O)OCCC1C(=O)NC(=NN=CC2=CC=CO2)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine](/img/structure/B11714439.png)
![5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide](/img/structure/B11714440.png)

![3-bromo-5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714452.png)



![3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714469.png)

![[2-(2-Phenylethenyl)phenyl]methanol](/img/structure/B11714472.png)
![(3aR,4R,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B11714482.png)
